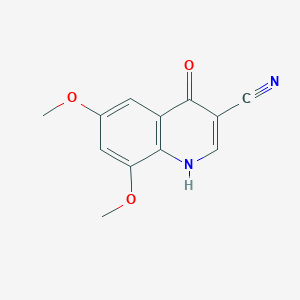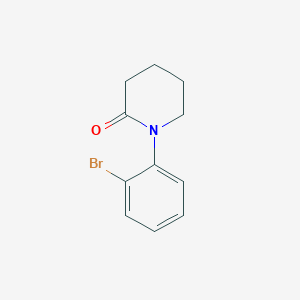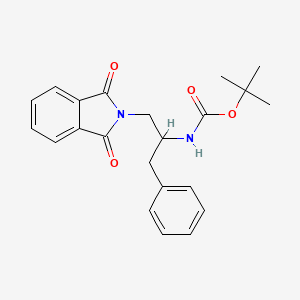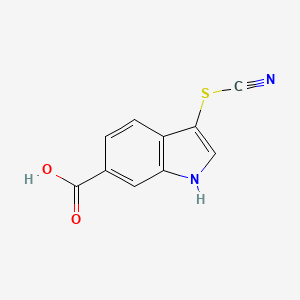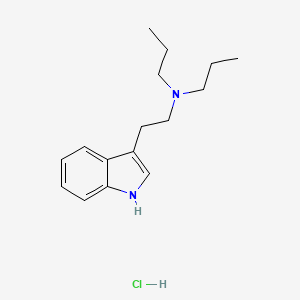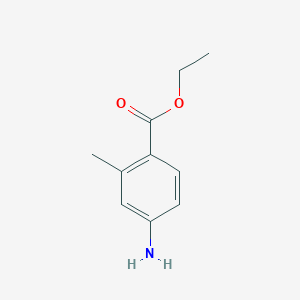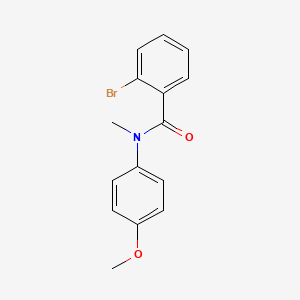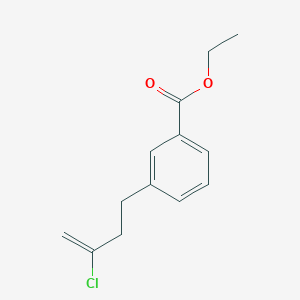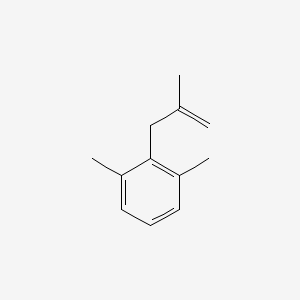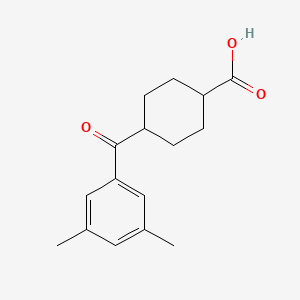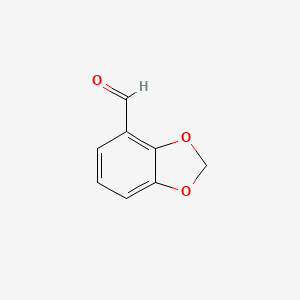
1,3-Benzodioxole-4-carbaldehyde
Overview
Description
1,3-Benzodioxole-4-carbaldehyde is a chemical compound with the molecular formula C8H6O3 . It is also known by other names such as 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE .
Synthesis Analysis
The synthesis of 1,3-Benzodioxole-4-carbaldehyde involves the reaction of 3,4-dihydroxybenzaldehyde with dibromomethane and potassium carbonate in dimethylformamide .Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole-4-carbaldehyde is represented by the InChIKey: QZMQKPGVXNSITP-UHFFFAOYAC . The molecular weight of this compound is 150.134 g/mol .Chemical Reactions Analysis
Benzodioxole derivatives, including 1,3-Benzodioxole-4-carbaldehyde, are known to possess a broad spectrum of activities. They have been studied for their potential cytotoxic and antiparasitic activities .Physical And Chemical Properties Analysis
1,3-Benzodioxole-4-carbaldehyde has a melting point of 34-36 ºC and a boiling point of 80 ºC at 0.3 mmHg. Its density is 1.312 g/mL .Scientific Research Applications
1. Synthesis of Transition Metal Complexes
- Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used in the synthesis of transition metal complexes with Schiff base ligands derived from piperonal and sulfanilamide .
- Methods of Application: The coordination of the metal ion with the ligand is through the imine nitrogen (–CH=N–) in a monodentate manner . Thermal analysis indicates the presence of lattice and coordinated water molecules in the complexes .
- Results: The synthesized complexes were characterized by elemental (C, H, and N) analysis, UV-Vis, IR, 1H and 13C NMR, mass spectra, thermal analysis (TG/DTA), and molar conductance measurements .
2. Synthesis of Methoxy-analogues of Coenzymes Q
- Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used as an intermediate in the synthesis of methoxy-analogues of coenzymes Q with substituents having various chain lengths .
- Methods of Application: The synthesis involves formylation of dihydroapiol . The oxidative rearrangement of apiol aldehyde derivatives would make coenzyme Q analogs available, where a methoxy group is present instead of a methyl group .
- Results: The procedure for obtaining one of the key intermediates for the future synthesis of a series of coenzyme Q analogues was developed .
3. Synthesis of Potential Antifungal Agents
- Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used in the synthesis of 4-Aminoquinolines bearing a 1,3-benzodioxole moiety, which are evaluated as potential antifungal agents .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
4. Antimicrobial Properties
- Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used in the synthesis of new polyamines conjugated with oxygen-containing aromatic functional groups . These compounds have shown antimicrobial properties .
- Methods of Application: The new compounds were prepared through an inexpensive process . Their activity was tested against selected strains of yeast, as well as Gram-positive and Gram-negative bacteria .
- Results: In all cases, the conjugated derivatives showed antimicrobial activity higher than the unsubstituted polyamines . The lead compounds were found to be bactericidal and fungistatic .
5. HPLC Column Separation
- Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used in the separation process on Newcrom R1 HPLC column .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
6. Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
- Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used in the synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
7. Bioactive Compounds
- Application Summary: Many related compounds containing the methylenedioxyphenyl group, such as 1,3-Benzodioxole-4-carbaldehyde, are bioactive and thus are found in pesticides and pharmaceuticals .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
8. Antimicrobial Properties
- Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used in the synthesis of new polyamines conjugated with oxygen-containing aromatic functional groups . These compounds have shown antimicrobial properties .
- Methods of Application: The new compounds were prepared through an inexpensive process . Their activity was tested against selected strains of yeast, as well as Gram-positive and Gram-negative bacteria .
- Results: In all cases, the conjugated derivatives showed antimicrobial activity higher than the unsubstituted polyamines . The lead compounds were found to be bactericidal and fungistatic .
9. HPLC Column Separation
- Application Summary: 1,3-Benzodioxole-4-carbaldehyde is used in the separation process on Newcrom R1 HPLC column .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
1,3-benzodioxole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMQKPGVXNSITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228635 | |
| Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-4-carbaldehyde | |
CAS RN |
7797-83-3 | |
| Record name | Benzodioxole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7797-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole-4-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007797833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T3RQM2CS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

